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Compound of Interest

Compound Name: 2-Hydroxypyridine-4-sulfonamide

Cat. No.: B13553355

Get Quote

Executive Summary & Chemical Context
This guide details the solubility behavior, handling protocols, and stability considerations for 2-
Hydroxypyridine-4-sulfonamide. This compound represents a critical scaffold in medicinal

chemistry, often serving as a fragment for carbonic anhydrase inhibitors or antibacterial agents.

The Tautomer Challenge
The solubility of this compound is governed by a tautomeric equilibrium between the 2-

hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

Solid State & Polar Solvents (Water/DMSO): The equilibrium heavily favors the 2-pyridone

tautomer. This form exhibits high crystal lattice energy due to extensive intermolecular

hydrogen bonding (dimerization), which can unexpectedly reduce aqueous solubility despite

the molecule's polarity.

Non-polar Solvents: The equilibrium shifts toward the 2-hydroxypyridine form.

Researchers must recognize that while the name implies a "hydroxy" group, the molecule

behaves chemically as a cyclic amide (pyridone) in biological buffers.
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Solubility Profile: DMSO vs. Water[1][2][3]
A. Dimethyl Sulfoxide (DMSO)
Status:Excellent Solvent (Preferred for Stock Solutions)

Solubility Limit: Typically >50 mM (approx. >8 mg/mL).

Mechanism: DMSO acts as a strong hydrogen bond acceptor, disrupting the intermolecular

pyridone dimers and effectively solvating the sulfonamide moiety.

Thermodynamics: Dissolution is often endothermic; however, DMSO's high dielectric

constant stabilizes the dipolar pyridone form.

B. Water & Aqueous Buffers
Status:Poor to Moderate (pH Dependent)

Physiological pH (7.4): Solubility is limited (often <1 mg/mL). The sulfonamide group (pKa

~10.0) remains neutral, and the pyridone ring dominates the lipophilicity profile.

Basic pH (>10): Solubility increases significantly as the sulfonamide nitrogen deprotonates,

forming a water-soluble anion.

Acidic pH (<2): Solubility may increase slightly due to protonation of the pyridine nitrogen or

oxygen, though this is less reliable for bioassays.

Comparative Data Summary
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Solvent System
Estimated
Solubility

Primary Interaction Stability Risk

Anhydrous DMSO > 50 mM
Dipole-Dipole / H-

Bond Acceptor

Hygroscopic water

uptake

PBS (pH 7.4) < 1 mM (Kinetic)
H-Bond

Donor/Acceptor
Precipitation over time

0.1 M NaOH High (> 10 mM) Ionic (Anionic species)
Hydrolysis (Long

term)

Ethanol Moderate H-Bonding Evaporation

Protocol 1: Preparation of DMSO Stock Solutions
Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for

downstream dilution.

Materials
Compound: 2-Hydroxypyridine-4-sulfonamide (Solid)

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Procedure
Weighing: Accurately weigh the solid compound into the amber vial.

Example: To prepare 1 mL of 50 mM stock (MW ≈ 174.18 g/mol ), weigh 8.71 mg.

Solvent Addition: Add the calculated volume of Anhydrous DMSO.

Critical: Do not assume the solid has zero volume. For absolute precision, add 70% of the

target DMSO volume, dissolve, then top up to the final volume.

Solubilization: Vortex vigorously for 30-60 seconds.
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Sonicate: If particles persist, sonicate in a water bath at 35°C for 5 minutes. The pyridone

lattice is robust and may require energy to break.

Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any

turbidity indicates incomplete dissolution or the presence of impurities.

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store

at -20°C.

Mechanism of Dissolution (DOT Diagram)
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Caption: Figure 1. The dissolution pathway in DMSO and the risk of precipitation due to

hygroscopic water uptake.

Protocol 2: Kinetic Aqueous Solubility Assay
("Crash-Out" Method)
Objective: Determine the maximum concentration usable in a biological assay (e.g., cell culture

or enzyme inhibition) before precipitation occurs.

Principle
A concentrated DMSO stock is spiked into an aqueous buffer. The point at which light

scattering (turbidity) increases indicates the solubility limit.

Workflow
Preparation: Prepare a 50 mM DMSO stock (as per Protocol 1).

Buffer Setup: Aliquot 196 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.
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Spiking: Add 4 µL of the DMSO stock to the first well (Final: 1 mM, 2% DMSO). Perform

serial dilutions if a lower range is needed.

Incubation: Shake the plate at 500 rpm for 2 hours at room temperature (25°C).

Note: This establishes Kinetic Solubility, which is relevant for short-term assays. It often

overestimates true Thermodynamic Solubility.

Detection:

Method A (Nephelometry): Measure light scattering.[1][2] A signal >10% above

background indicates precipitation.

Method B (UV-Vis): Filter the samples (0.45 µm filter plate) and measure absorbance at

280 nm (pyridine peak). Compare against a standard curve.

Troubleshooting "Crash-Out"
If the compound precipitates immediately upon addition to water:

Cause: The "Hydration Shock." The water molecules rapidly strip the DMSO solvation shell,

forcing the hydrophobic pyridone rings to aggregate.

Solution: Use an intermediate dilution step. Dilute the DMSO stock 1:10 in PEG-400 or

Propylene Glycol before adding to the aqueous buffer. This creates a "solubility bridge."

Biological Implications & Pathway Context
When using 2-Hydroxypyridine-4-sulfonamide in drug discovery, it is often a precursor or

fragment. However, if used as a probe, understanding its ionization is key.

Tautomer-Specific Interactions
Receptor Binding: Most enzymes (e.g., Carbonic Anhydrase) will bind the specific tautomer

that complements the active site geometry. The sulfonamide nitrogen binds the Zinc ion,

while the pyridone oxygen may act as a hydrogen bond acceptor.
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Caption: Figure 2. Tautomeric equilibrium shifts based on solvent polarity, influencing biological

binding modes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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